molecular formula C9H11ClO2 B8609672 2-(2-Chloro-5-(hydroxymethyl)phenyl)ethanol

2-(2-Chloro-5-(hydroxymethyl)phenyl)ethanol

Cat. No. B8609672
M. Wt: 186.63 g/mol
InChI Key: HXOUKEPSVLAIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-(hydroxymethyl)phenyl)ethanol is a useful research compound. Its molecular formula is C9H11ClO2 and its molecular weight is 186.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-5-(hydroxymethyl)phenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-5-(hydroxymethyl)phenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloro-5-(hydroxymethyl)phenyl)ethanol

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-[2-chloro-5-(hydroxymethyl)phenyl]ethanol

InChI

InChI=1S/C9H11ClO2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5,11-12H,3-4,6H2

InChI Key

HXOUKEPSVLAIOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)CCO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of borane dimethyl sulfide complex (2M in THF, 12.0 mL) was added portionwise over 3 minutes to a suspension of 3-(carboxymethyl)-4-chlorobenzoic acid [Aromatic Intermediate 1, step a] (2.06 g) in dry THF (30 mL) at room temperature. The resulting effervescing dense suspension was stirred at room temperature for 1 hour, then heated to reflux for 1 hour. The cooled mixture was quenched by the portionwise addition of methanol (10 mL) over 2 minutes. The solution was stirred at room temperature for 30 minutes and then concentrated onto silica and purified by flash chromatography on silica eluted with 5% methanol in dichloromethane to afford the subtitled compound as a white solid. Yield 0.983 g.
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12 mL
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Synthesis routes and methods II

Procedure details

A solution of borane-methyl sulfide complex (2M in THF, 12.0 mL) was added portionwise over 3 minutes to a suspension of 3-(carboxymethyl)-4-chlorobenzoic acid (example 75, step a) (2.06 g) in dry THF (30 mL) at room temperature. The resulting effervescing dense suspension was stirred at room temperature for 1 hour, then heated to reflux for 1 hour. The cooled mixture was quenched by the portionwise addition of methanol (10 mL) over 2 minutes. The solution was stirred at room temperature for 30 minutes and then concentrated onto silica and purified by flash chromatography on silica eluted with 5% methanol in dichloromethane to afford the subtitled compound as a white solid. Yield 0.983 g.
Quantity
12 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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30 mL
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